molecular formula C16H12O2 B3049574 Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione CAS No. 21083-39-6

Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione

Cat. No.: B3049574
CAS No.: 21083-39-6
M. Wt: 236.26 g/mol
InChI Key: ABCXULAASUQBOC-UHFFFAOYSA-N
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Description

Dibenzoa,eannulene-5,11(6H,12H)-dione is a polycyclic aromatic compound that belongs to the class of dibenzannulenes. This compound is characterized by its unique structure, which includes two benzene rings fused to an eight-membered annulene ring with two ketone groups at positions 5 and 11. The compound’s structure imparts significant stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzoa,eannulene-5,11(6H,12H)-dione typically involves the dimerization of benzocyclobutenone anions in the presence of a simple base. The reaction conditions are crucial, with temperature playing a key role in the dimerization process . The reaction proceeds through the formation of benzocyclobutenone intermediates, which then undergo dimerization to form the desired dibenzoa,eannulene-5,11(6H,12H)-dione.

Industrial Production Methods

While specific industrial production methods for Dibenzoa,eannulene-5,11(6H,12H)-dione are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzoa,eannulene-5,11(6H,12H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenzoa,e

Scientific Research Applications

Dibenzoa,eannulene-5,11(6H,12H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzoa,eannulene-5,11(6H,12H)-dione exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective antioxidant. Additionally, its ability to undergo substitution reactions enables it to interact with biological molecules, potentially disrupting cellular pathways and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzoa,eannulene-5,11(6H,12H)-dione is unique due to its specific ring structure and the presence of ketone groups, which impart distinct chemical reactivity and stability. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-15-9-11-5-1-3-7-13(11)16(18)10-12-6-2-4-8-14(12)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXULAASUQBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297951
Record name dibenzo[a,e][8]annulene-5,11(6h,12h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21083-39-6
Record name NSC119585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzo[a,e][8]annulene-5,11(6h,12h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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